molecular formula C20H23N3O5S2 B2765934 4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide CAS No. 1040703-12-5

4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide

Cat. No. B2765934
M. Wt: 449.54
InChI Key: FFAHOEKCSCODBF-UHFFFAOYSA-N
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Description

4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

The chemical compound 4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide, while not directly cited in the available literature, falls within a class of compounds known for their versatility in pharmaceutical and biochemical research. Compounds with similar structural motifs have been explored for various applications, including anticancer, anti-inflammatory, and antidiabetic effects, as well as enzyme inhibition properties.

  • Anticancer Activity : Sulfonamide derivatives have shown potential in anticancer studies due to their ability to inhibit carbonic anhydrases, which are enzymes involved in tumor progression and metastasis. A series of sulfonamides demonstrated interesting cytotoxic activities, suggesting their usefulness in anti-tumor activity studies (Gul et al., 2016).

  • Anti-inflammatory and Analgesic Properties : Celecoxib derivatives, structurally related to the compound , have been evaluated for their anti-inflammatory, analgesic, antioxidant, and anticancer activities. These compounds have shown promising results without causing significant tissue damage, highlighting their therapeutic potential (Küçükgüzel et al., 2013).

  • Antimicrobial Activity : The synthesis of sulfonamide derivatives has led to the discovery of compounds with significant antimicrobial activity against various bacterial and fungal strains. This suggests their potential in addressing antibiotic resistance and developing new antimicrobial agents (Sarvaiya et al., 2019).

  • Antidiabetic Effects : Research on fluorinated pyrazoles and sulfonamide derivatives has uncovered their potential as hypoglycemic agents. Preliminary screenings have revealed significant antidiabetic activity, indicating their possible development into new treatments for diabetes (Faidallah et al., 2016).

  • Enzyme Inhibition : Sulfonamide compounds have been extensively studied for their inhibitory effects on various enzymes, including carbonic anhydrases. These enzymes play critical roles in physiological processes, and their modulation is key in treating conditions such as glaucoma, epilepsy, and mountain sickness (Gul et al., 2016).

properties

IUPAC Name

4-[2-(3,6,6-trioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c21-30(27,28)17-8-6-15(7-9-17)10-11-22-12-20(24)23(16-4-2-1-3-5-16)19-14-29(25,26)13-18(19)22/h1-9,18-19H,10-14H2,(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAHOEKCSCODBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)CN2CCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide

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